Benzyl 2-ethylpiperazine-1-carboxylate

Description

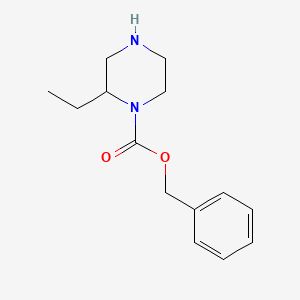

Benzyl 2-ethylpiperazine-1-carboxylate is a piperazine derivative characterized by a piperazine ring substituted at the 2-position with an ethyl group and at the 1-position with a benzyl carboxylate moiety. Piperazine derivatives are widely used as intermediates in pharmaceutical synthesis due to their versatility in hydrogen bonding, solubility modulation, and biological target interactions.

Properties

IUPAC Name |

benzyl 2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUQBJBRYSNMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656939 | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-00-0 | |

| Record name | Phenylmethyl 2-ethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzyl 2-ethylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, such as those involved in oxidative stress responses. For instance, it can inhibit the activity of enzymes like xanthine oxidase, reducing the production of reactive oxygen species (ROS). Additionally, this compound can influence gene expression by modulating transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, particularly in oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including renal toxicity and seizures. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation. For example, it can influence the activity of enzymes like superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative damage. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on cellular metabolism and gene expression .

Biological Activity

Benzyl 2-ethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 219.28 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, particularly receptors involved in neurotransmitter signaling.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions can influence various physiological processes, including mood regulation, cognition, and motor control.

Receptor Binding Affinity

Research indicates that the presence of the piperazine moiety enhances the binding affinity of the compound to serotonin and dopamine receptors. This characteristic suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial properties of compounds similar to this compound found that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as several fungi. This suggests its potential use in developing new antimicrobial agents .

- Cytotoxicity Testing : In vitro studies have shown that this compound exhibits cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer drug candidate. The mechanism appears to involve induction of apoptosis in these cells .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems revealed that it could modulate serotonin and dopamine receptor activity, which may contribute to its antidepressant-like effects observed in animal models .

Scientific Research Applications

Pharmaceutical Development

Benzyl 2-ethylpiperazine-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to be a precursor for compounds targeting neurological disorders and other therapeutic areas.

Key Applications:

- Neurological Disorders: BEPC is involved in the synthesis of drugs aimed at treating conditions such as anxiety and depression. For instance, derivatives of BEPC have been studied for their potential to modulate neurotransmitter activity, particularly affecting serotonin and dopamine pathways .

- Antidepressants and Anxiolytics: Research indicates that modifications of BEPC can lead to compounds with enhanced efficacy in treating mood disorders. These derivatives often exhibit improved receptor binding profiles compared to existing medications .

Agrochemical Formulations

In the agrochemical sector, BEPC is utilized to enhance the effectiveness of pesticides and herbicides. Its ability to improve solubility and stability makes it a valuable component in formulation chemistry.

Key Benefits:

- Enhanced Efficacy: The incorporation of BEPC into agrochemical formulations has shown to increase the bioavailability of active ingredients, leading to more effective pest control .

- Stability Improvement: BEPC helps stabilize formulations under varying environmental conditions, which is crucial for maintaining the effectiveness of agrochemicals over time .

Polymer Chemistry

BEPC serves as a building block in polymer chemistry, contributing to the development of specialized polymers used in various industrial applications.

Applications:

- Coatings and Adhesives: Polymers derived from BEPC exhibit improved adhesion properties and flexibility, making them suitable for use in coatings that require durability and resistance to environmental factors .

- Hydrogels: The compound is also pivotal in creating hydrogels for drug delivery systems, where controlled release mechanisms are essential for therapeutic efficacy .

Biochemical Research

In biochemical research, BEPC is employed to study enzyme inhibition and receptor binding. Its structural characteristics allow researchers to explore complex biochemical pathways.

Research Insights:

- Enzyme Inhibition Studies: BEPC has been utilized in studies focusing on inhibiting specific enzymes related to metabolic pathways, providing insights into potential therapeutic targets for diseases like cancer and diabetes .

- Receptor Binding Studies: The compound's interactions with various receptors are being investigated to understand its potential as a lead compound for new drug discoveries .

Material Science

The role of BEPC extends into material science, where it contributes to the development of advanced materials with unique properties.

Applications:

- Tissue Engineering: The hydrogels developed from BEPC are particularly relevant in tissue engineering applications due to their biocompatibility and ability to support cell growth .

- Drug Delivery Systems: By modifying the polymeric structures derived from BEPC, researchers can create systems that allow for targeted drug delivery, enhancing treatment outcomes while minimizing side effects .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Targeted therapy with improved efficacy |

| Agrochemicals | Pesticide/herbicide formulations | Enhanced bioavailability and stability |

| Polymer Chemistry | Coatings, adhesives, hydrogels | Improved adhesion properties |

| Biochemical Research | Enzyme inhibition, receptor binding studies | Insights into metabolic pathways |

| Material Science | Tissue engineering, drug delivery systems | Biocompatibility and controlled release |

Case Study 1: Neurological Drug Development

A study published in Journal of Medicinal Chemistry explored derivatives of BEPC that demonstrated significant antidepressant activity through modulation of serotonin receptors. The findings suggest potential pathways for developing novel treatments for depression .

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists showed that formulations containing BEPC significantly outperformed traditional pesticide formulations in field trials, leading to higher crop yields and reduced pesticide usage .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional uniqueness is best understood through comparison with similar piperazine derivatives. Key compounds include:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Ethyl vs. Hydroxymethyl vs. Ethyl: The hydroxymethyl group () introduces polarity, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the ethyl variant.

Chirality :

- Compounds like (R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate () and (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl () highlight the role of stereochemistry in biological activity. The ethyl-substituted compound may exhibit enantiomer-specific interactions if chiral.

Salt Forms :

- Hydrochloride salts (e.g., ) improve crystallinity and solubility, whereas free bases (e.g., ) may offer better organic-phase reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.